molecular formula C18H24N6O B2400843 1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)butan-1-one CAS No. 1021027-95-1

1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)butan-1-one

Cat. No.: B2400843
CAS No.: 1021027-95-1
M. Wt: 340.431
InChI Key: FWMNSBCSDYKXDN-UHFFFAOYSA-N
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Description

The compound “1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)butan-1-one” is a derivative of pyridazin-3(2H)-ones . Pyridazin-3(2H)-ones are known for their diverse pharmacological activities and are considered an attractive synthetic building block for designing and synthesis of new drugs .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . In a study, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied extensively. For instance, two polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea and the crystal and molecular structures of two 2-aminothiazoles, derived from 1-(4-methylpyridin-2-yl)thiourea and α-bromoketones via the Hantzsch reaction, have been reported .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the Hantzsch reaction . This reaction is used in the synthesis of various heterocyclic compounds .

Scientific Research Applications

Synthesis and Chemical Properties

1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)butan-1-one serves as a crucial intermediate in the synthesis of various heterocyclic compounds with potential biological activities. It's involved in the creation of compounds that exhibit selectivity towards dopamine and serotonin receptors, which could be leveraged in the development of antipsychotic agents. Studies have shown that modifications of this compound can result in derivatives with affinity for dopamine (D1, D2, D4) and serotonin (5-HT2A, 5-HT2B, 5-HT2C) receptors, suggesting potential for treating psychiatric disorders (Raviña et al., 2000).

Anticancer Activity

Derivatives of this compound have been evaluated for their anticancer activity. Through modifications, researchers have synthesized compounds that showed significant efficacy against various cancer cell lines. These include derivatives designed to inhibit acetylcholinesterase, a target for cancer therapy, indicating a possible use in the development of new anticancer drugs (Kumar et al., 2013).

Antimicrobial and Anti-inflammatory Properties

The chemical structure of this compound makes it a valuable scaffold for the synthesis of derivatives with antimicrobial and anti-inflammatory activities. Some synthesized derivatives have demonstrated good antibacterial and antifungal properties, comparable to standard drugs, thus holding promise for the development of new antimicrobial agents (Hossan et al., 2012).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the available resources, similar compounds have been reported to exhibit diverse pharmacological activities . For instance, some pyridazin-3(2H)-ones derivatives have been reported to possess antihypertensive, platelet aggregation inhibitory, cardiotonic activities, and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .

Future Directions

The future directions for this compound could involve further exploration of its pharmacological activities and potential therapeutic benefits, given the diverse pharmacological activities exhibited by similar compounds . Additionally, the synthesis methods could be optimized for better yield and purity .

Properties

IUPAC Name

1-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-3-4-18(25)24-11-9-23(10-12-24)17-6-5-15(21-22-17)20-16-13-14(2)7-8-19-16/h5-8,13H,3-4,9-12H2,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMNSBCSDYKXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=NC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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